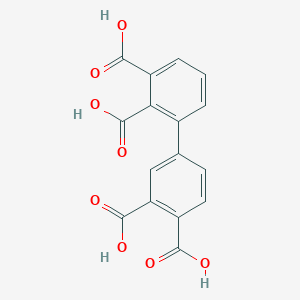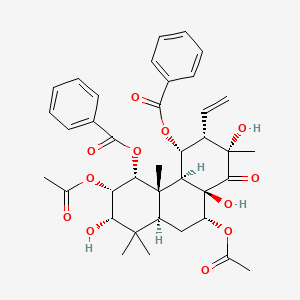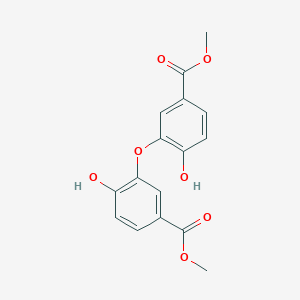
Passifloricin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Passifloricin B is a natural product found in Passiflora foetida with data available.
Wissenschaftliche Forschungsanwendungen
Overview of Passiflora and Its Constituents
- Passiflora, including species like Passiflora incarnata, is known for its CNS depressant properties. Phyto-constituents like flavonoids, glycosides, alkaloids, and others have been reported in Passiflora species. Research highlights the benzoflavone (BZF) moiety from P. incarnata for potential medicinal applications (Dhawan, Dhawan, & Sharma, 2004).
Discovery and Isolation of Passifloricins
- Passifloricins, including passifloricin B, are polyketides α-pyrones isolated from Passiflora foetida resin. These compounds are unique to this passion flower and were not detected in other species (Echeverri et al., 2001).
Synthetic Approaches
- The stereoselective total synthesis of passifloricin A, which shares structural similarities with passifloricin B, demonstrates the interest in synthesizing these compounds for potential applications. The synthesis involves steps like Maruoka asymmetric allylation and Grubbs' olefin metathesis (Reddy et al., 2013).
Ethnopharmacology and Clinical Applications
- Passiflora species have been used traditionally for a variety of treatments, like insomnia, anxiety, and other CNS disorders. P. incarnata is particularly notable for its ethnopharmacological relevance and has been subjected to clinical evaluations for its pharmacology, efficacy, and safety (Miroddi et al., 2013).
Anxiolytic and Sedative Activities
- Studies on Passiflora edulis, related to Passifloricin B, have shown anxiolytic and sedative activities, highlighting the importance of flavonoids in these effects (Deng et al., 2010).
Chemical Composition and Metabolite Profiling
- A comprehensive study of the chemical composition of Passiflora species revealed a variety of metabolites, including flavonoids and fatty acid conjugates. These findings provide insights into the diverse pharmacological activities of Passiflora species (Farag et al., 2016).
Potential Antiprotozoal and Antimycobacterial Activities
- Structural analogues of passifloricin B have shown significant in vitro activity against pathogens like Leishmania panamensis, Plasmodium falciparum, and Mycobacterium tuberculosis, indicating potential for antiprotozoal and antimycobacterial applications (Cardona et al., 2006).
Eigenschaften
Produktname |
Passifloricin B |
|---|---|
Molekularformel |
C26H50O6 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
(4S,6R)-4-hydroxy-6-[(2R,4S,6S)-2,4,6-trihydroxyhenicosyl]oxan-2-one |
InChI |
InChI=1S/C26H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(27)16-22(28)17-23(29)18-25-19-24(30)20-26(31)32-25/h21-25,27-30H,2-20H2,1H3/t21-,22-,23+,24-,25+/m0/s1 |
InChI-Schlüssel |
JZNFIVBUHKHIMV-ARXROMJUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@@H](C[C@@H](C[C@H](C[C@@H]1C[C@@H](CC(=O)O1)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CC(CC(CC1CC(CC(=O)O1)O)O)O)O |
Synonyme |
passifloricin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



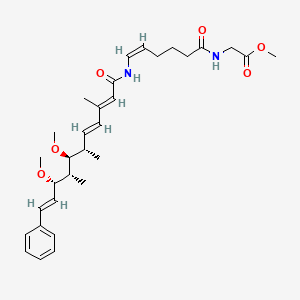
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]furan-3-carboxamide](/img/structure/B1250941.png)


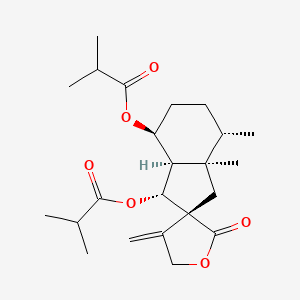
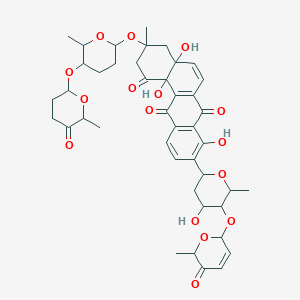
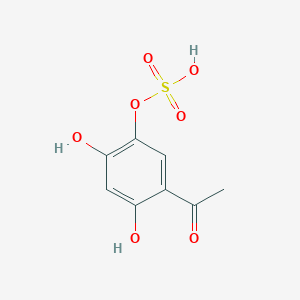
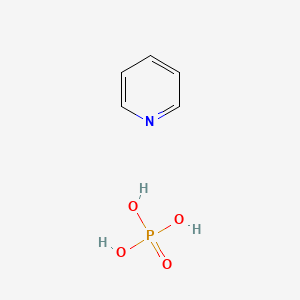

![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)
